1-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)thiourea
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Overview
Description
1-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of dichlorophenyl and methoxybenzyl groups attached to a thiourea backbone, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)thiourea typically involves the reaction of 2,4-dichloroaniline with 4-methoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Synthetic Route:
- Dissolve 2,4-dichloroaniline in dichloromethane.
- Add 4-methoxybenzyl isothiocyanate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization from ethanol.
Industrial Production: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)thiourea undergoes various chemical reactions, including:
Oxidation:
- Oxidation of the thiourea group can lead to the formation of sulfonyl derivatives.
- Common oxidizing agents include hydrogen peroxide and peracids.
Reduction:
- Reduction of the compound can result in the cleavage of the thiourea group, yielding amines.
- Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution:
- The aromatic rings in the compound can undergo electrophilic substitution reactions.
- Halogenation, nitration, and sulfonation are common substitution reactions.
Major Products:
- Oxidation products: Sulfonyl derivatives.
- Reduction products: Amines.
- Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)thiourea has been extensively studied for its applications in various scientific fields:
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed as a reagent in organic synthesis for the preparation of heterocyclic compounds.
Biology:
- Investigated for its potential as an antimicrobial and antifungal agent.
- Studied for its inhibitory effects on certain enzymes and biological pathways.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals.
- Evaluated for its anticancer and anti-inflammatory properties.
Industry:
- Utilized in the production of agrochemicals and pesticides.
- Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, its aromatic rings and thiourea group allow it to interact with biological membranes and proteins, disrupting their function.
Molecular Targets:
- Metalloenzymes: Inhibition of enzyme activity by chelation of metal ions.
- Biological membranes: Disruption of membrane integrity and function.
Pathways Involved:
- Enzyme inhibition: Blocking the catalytic activity of enzymes.
- Membrane disruption: Altering the permeability and stability of cell membranes.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-phenylthiourea
- 1-(4-Methoxyphenyl)-3-phenylthiourea
- 1-(2,4-Dichlorophenyl)-3-(4-chlorobenzyl)thiourea
Comparison:
- The presence of the 4-methoxybenzyl group in 1-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)thiourea imparts unique electronic and steric properties, enhancing its reactivity and biological activity.
- The dichlorophenyl group contributes to the compound’s stability and resistance to metabolic degradation.
- Compared to other thiourea derivatives, this compound exhibits a broader spectrum of biological activity and higher potency in certain applications.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c1-20-12-5-2-10(3-6-12)9-18-15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,9H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKVSLCMQXBZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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